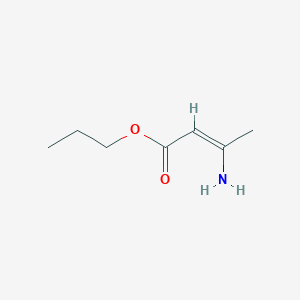

Propyl 3-aminobut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl 3-aminobut-2-enoate is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is a derivative of butenoic acid, featuring an amino group and a propyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propyl 3-aminobut-2-enoate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Propyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitro compounds.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Propyl 3-aminobut-2-enoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oximes or nitro compounds.

- Reduction : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions to form amides or other derivatives.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent .

- Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in certain cancer cell lines through specific molecular interactions, highlighting its potential as a chemotherapeutic agent .

Medicinal Chemistry

This compound is explored for its therapeutic properties:

- Drug Development : It is being investigated as a precursor for developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .

- Neurodegenerative Disorders : Compounds similar to this compound have been studied for their ability to modulate cognitive functions and treat conditions such as Alzheimer’s disease by targeting synaptojanin 1 .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 3-aminobut-2-enoate | Ethyl group instead of propyl | Antimicrobial | More soluble in organic solvents |

| Benzyl 3-aminobut-2-enoate | Benzyl group enhances lipophilicity | Anticancer | Improved interaction with biological membranes |

| Methyl 3-aminobut-2-enoate | Methyl group instead of propyl | Antimicrobial | Less sterically hindered |

This table illustrates how structural variations among related compounds impact their biological activities and applications.

Antimicrobial Study

A study evaluated various derivatives of 3-aminobut-2-enoates for antimicrobial efficacy against common bacterial strains. Results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics, reinforcing its potential as an antimicrobial agent.

Anticancer Investigation

In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines via mitochondrial pathways. This suggests its potential as a chemotherapeutic agent targeting specific signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Research into neuroprotective properties has shown promise for compounds related to this compound in treating traumatic brain injury and cognitive impairments. These studies highlight the compound's ability to modulate synaptic functions and promote neuronal regeneration .

Mécanisme D'action

The mechanism of action of propyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl ester group instead of a propyl ester group.

Methyl 3-aminobut-2-enoate: Similar structure but with a methyl ester group.

Butyl 3-aminobut-2-enoate: Similar structure but with a butyl ester group.

Uniqueness

Propyl 3-aminobut-2-enoate is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. The propyl group provides distinct steric and electronic effects compared to other similar compounds, potentially leading to different biological and chemical properties .

Activité Biologique

Propyl 3-aminobut-2-enoate, also known by its CAS number 53055-18-8, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : C₇H₁₃N O₂

- Molecular Weight : 141.19 g/mol

- Functional Groups : Amino group (-NH₂), ester group (-COO-)

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group may undergo hydrolysis to release active metabolites, which can modulate various biochemical pathways.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties. For instance, it has been explored as a precursor for developing compounds that inhibit histone methyltransferases, which are implicated in cancer progression. The compound's structural analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Antiviral Activity

Research has also highlighted the potential antiviral properties of this compound. In preclinical studies, related compounds have demonstrated inhibitory effects against HIV and other viruses. The mechanism involves interference with viral entry processes and modulation of host cellular pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Compounds derived from it have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound derivatives were tested for their ability to inhibit EZH2, a key enzyme involved in histone methylation. The derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| L–10 | 55.2 | EZH2 |

| L–12 | 45.8 | EZH2 |

Study on Antiviral Activity

A study focused on HIV entry antagonists reported that derivatives of this compound showed comparable efficacy against resistant strains of HIV. The compounds neutralized T-20-resistant viruses with IC50 values around 89 nM .

Propriétés

Numéro CAS |

53055-18-8 |

|---|---|

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

143.18 g/mol |

Nom IUPAC |

propyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-10-7(9)5-6(2)8/h5H,3-4,8H2,1-2H3 |

Clé InChI |

DIWWDNJUKATEGY-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C=C(C)N |

SMILES canonique |

CCCOC(=O)C=C(C)N |

Synonymes |

n-Propyl 3-Aminocrotonate; Propyl 3-Amino-2-butenoate; _x000B_Propyl 3-Aminocrotonate; Propyl 3-Amino-2-butenoate; _x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.